REACTION_CXSMILES
|
[C:1]([NH:4][CH2:5][CH2:6][NH2:7])(=[O:3])C.[C:8]1([N:14]=C=O)[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1>C(Cl)Cl>[C:8]1([NH:14][C:1]([NH:4][CH2:5][CH2:6][NH2:7])=[O:3])[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1
|
Name
|
|
Quantity
|
0.057 mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)NCCN
|
Name
|
|
Quantity
|
0.057 mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)N=C=O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
Soon after the addition a solid
|
Type
|
CUSTOM
|
Details
|
precipitated
|
Type
|
ADDITION
|
Details
|
100 ml of anhydrous ether was added to the reaction mixture
|
Type
|
FILTRATION
|
Details
|
The solid was recovered by filtration
|
Type
|
DISSOLUTION
|
Details
|
dissolved in 50 ml of 15% hydrochloric acid
|
Type
|
CUSTOM
|
Details
|
Removal of the aqueous acid
|
Type
|
CUSTOM
|
Details
|
afforded the product which
|
Reaction Time |
30 min |
Name
|
|
Type
|
|
Smiles
|
C1(=CC=CC=C1)NC(=O)NCCN
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |